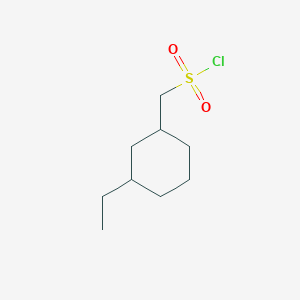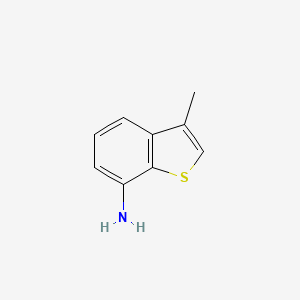![molecular formula C10H16O4 B15259240 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B15259240.png)
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the cyclopropane ring can be subjected to such reactions under specific conditions.
Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: In the synthesis of biologically active molecules where temporary protection of functional groups is required.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to amines to protect them from unwanted reactions during multi-step synthesis. The protection mechanism involves the formation of a carbamate linkage, which is stable under basic conditions. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar compounds to 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid include:
- 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- (S)-1-(Tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
- (2R)-1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
These compounds also feature the Boc protecting group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12) |
InChI Key |
FOTBJYSXNXESMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



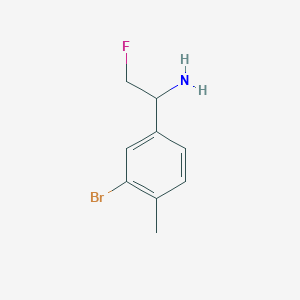
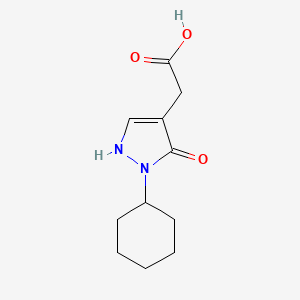

![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride](/img/structure/B15259194.png)
![3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B15259201.png)
![3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259214.png)
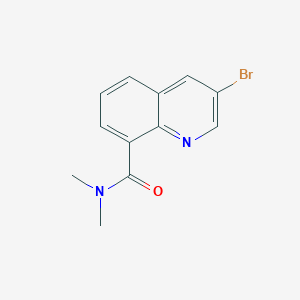
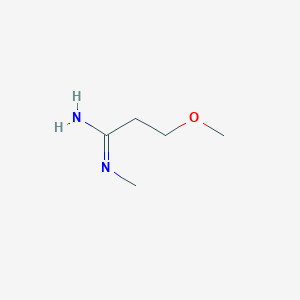
![1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL](/img/structure/B15259232.png)

